molecular formula C10H15NS B13223883 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine

Katalognummer: B13223883
Molekulargewicht: 181.30 g/mol
InChI-Schlüssel: JVHLGGIGJVJWOZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a methyl group and a thiophen-2-ylmethyl group. This compound is of interest due to its unique structure, which combines the properties of pyrrolidine and thiophene, making it useful in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine typically involves the reaction of thiophen-2-ylmethylamine with 2-methylpyrrolidine under specific conditions. One common method includes the use of a condensation reaction where the amine group of thiophen-2-ylmethylamine reacts with the carbonyl group of 2-methylpyrrolidine . The reaction is usually carried out in the presence of a catalyst such as an acid or base to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring may enhance the compound’s binding affinity and specificity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-[(Thiophen-2-yl)methyl]pyrrolidine: Lacks the methyl group on the pyrrolidine ring.

    2-Methyl-2-[(thiophen-3-yl)methyl]pyrrolidine: Has the thiophene ring substituted at the 3-position instead of the 2-position.

    2-Methyl-2-[(furan-2-yl)methyl]pyrrolidine: Contains a furan ring instead of a thiophene ring

Uniqueness

2-Methyl-2-[(thiophen-2-yl)methyl]pyrrolidine is unique due to the specific substitution pattern on the pyrrolidine and thiophene rings. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C10H15NS

Molekulargewicht

181.30 g/mol

IUPAC-Name

2-methyl-2-(thiophen-2-ylmethyl)pyrrolidine

InChI

InChI=1S/C10H15NS/c1-10(5-3-6-11-10)8-9-4-2-7-12-9/h2,4,7,11H,3,5-6,8H2,1H3

InChI-Schlüssel

JVHLGGIGJVJWOZ-UHFFFAOYSA-N

Kanonische SMILES

CC1(CCCN1)CC2=CC=CS2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.